molecular formula C16H19ClN6O2S B2892962 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide CAS No. 1323568-66-6

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide

Cat. No.: B2892962
CAS No.: 1323568-66-6
M. Wt: 394.88
InChI Key: IVWXQGQSXDNKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring three key components:

  • A 2-oxoimidazolidin-1-yl core substituted with a 3-chlorophenyl group, which may enhance lipophilicity and influence bioactivity .
  • An acetamide linker connecting the imidazolidinone moiety to a sulfur-containing side chain.
  • A thioether group bonded to a 4-methyl-4H-1,2,4-triazole ring. The triazole’s nitrogen-rich structure may confer metal-binding or π-stacking capabilities, while the thioether could improve membrane permeability .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O2S/c1-21-11-19-20-15(21)26-8-5-18-14(24)10-22-6-7-23(16(22)25)13-4-2-3-12(17)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWXQGQSXDNKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O2C_{19}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 357.8 g/mol. It appears as a white to off-white powder that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO). The melting point is reported between 214–216°C .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone moiety allows for nucleophilic substitutions and cyclization reactions, which can enhance its pharmacological profile. Studies suggest that modifications in the structure significantly influence its interaction with biological targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing various biochemical pathways .

Antimicrobial Activity

Research indicates that compounds similar to this imidazolidinone derivative have demonstrated significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been noted for their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Properties

Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. For example, triazole derivatives have been reported to possess anticancer activity through mechanisms such as inducing apoptosis and inhibiting cell proliferation. Specific tests on melanoma and breast cancer cell lines have revealed promising results, indicating that modifications in the compound's structure could enhance its selectivity and potency against cancer cells .

Case Studies

  • Cytotoxicity Assessment : In one study, synthesized triazole derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that compounds with a similar structural framework could inhibit the migration of cancer cells, suggesting potential applications as antimetastatic agents .

Data Summary

Property Value
Molecular FormulaC19H20ClN3O2
Molecular Weight357.8 g/mol
SolubilityInsoluble in water
Melting Point214–216°C
Biological TargetsEnzymes, receptors
Potential ActivitiesAntimicrobial, anticancer

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Notable Functional Groups Evidence Source
Target Compound 2-Oxoimidazolidin-1-yl 3-Chlorophenyl, 4-methyl-4H-1,2,4-triazole-thioethyl Not reported Acetamide, thioether, triazole -
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6 m) 1H-1,2,3-triazol-1-yl 4-Chlorophenyl, naphthalen-1-yloxymethyl 393.11 g/mol Acetamide, triazole, ether
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (I) Thiazol-2-yl 3,4-Dichlorophenyl 303.16 g/mol Acetamide, thiazole
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide Thioxoimidazolidin-4-yl 3-Chloro-2-methylphenyl, 3,4-dimethoxyphenethyl, 2,4-dimethylphenyl 566.11 g/mol Thioamide, imidazolidinone, methoxy groups
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide Imidazol-2-yl 3-Chloro-4-methylphenyl, cyclopropylamino-oxoethyl, hydroxymethyl 408.90 g/mol Thioether, imidazole, hydroxymethyl

Key Observations:

Core Heterocycles: The target’s 2-oxoimidazolidinone core differs from the thioxoimidazolidinone in ’s compound (sulfur vs. oxygen substitution), which may alter electronic properties and metabolic stability .

Substituent Effects :

  • The 3-chlorophenyl group in the target contrasts with 4-chlorophenyl () and 3,4-dichlorophenyl (). Meta-substitution may reduce steric hindrance compared to ortho/para positions .
  • The 4-methyl-4H-1,2,4-triazole in the target is structurally distinct from the naphthalen-1-yloxy group in ’s compound, which introduces bulkier aromatic systems that could impact solubility .

Side Chain Diversity :

  • The thioether linkage in the target and ’s compound contrasts with the ether in . Thioethers typically exhibit greater chemical stability but lower polarity .
  • ’s compound includes a dimethoxyphenethyl group, which introduces electron-donating methoxy substituents absent in the target .

Implications for Bioactivity

  • Anticonvulsant Activity : Compounds with acetamide linkers and aromatic chlorophenyl groups (e.g., ) have demonstrated anticonvulsant effects in preclinical models .
  • Antimicrobial Potential: Triazole-thioether motifs () are associated with antibacterial and antifungal properties due to metal chelation and membrane disruption .
  • Enzyme Inhibition: The imidazolidinone core may mimic transition states in enzymatic reactions, similar to penicillin derivatives () .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step pathways:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC) to form amide bonds between intermediates, as seen in analogous compounds .
  • Thioether formation : Reaction of thiol-containing intermediates (e.g., triazole-thiols) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Cycloaddition : 1,3-dipolar cycloaddition for triazole ring formation, employing azide-alkyne click chemistry .
  • Purification : Recrystallization from solvents like methanol/acetone mixtures or ethanol to ensure high purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm proton environments (e.g., imidazolidinone NH at δ ~10 ppm, aromatic protons) and carbon backbone .
  • IR spectroscopy : Identification of functional groups like C=O (1670–1680 cm⁻¹) and C-N (1130–1290 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with precision ≤1 ppm .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimer formation) .

Q. What biological targets are plausible based on structural analogs?

Similar compounds with imidazole, triazole, or thioether moieties show activity against:

  • Enzymes : Tyrosine kinases, cyclooxygenases (COX-1/2), and bacterial enzymes (e.g., penicillin-binding proteins) .
  • Receptors : G-protein-coupled receptors (GPCRs) and ion channels due to hydrogen-bonding capabilities of amide/thiazole groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions during coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve cycloaddition efficiency .
  • Computational guidance : Quantum chemical calculations (e.g., DFT) predict optimal pathways and transition states, reducing trial-and-error .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Cross-validation : Use complementary techniques (e.g., 2D NMR like HSQC or HMBC) to assign ambiguous peaks .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific functional groups .
  • Crystallographic correlation : Compare experimental NMR shifts with X-ray-derived bond lengths and angles .

Q. What in vitro assay designs are suitable for evaluating bioactivity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., NADH-coupled reactions) with IC₅₀ determination for kinase targets .
  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) for GPCR affinity studies .

Q. How to address discrepancies in biological activity data across studies?

  • Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural analogs : Compare activity trends with derivatives to identify critical pharmacophores (e.g., chlorophenyl vs. fluorophenyl substitutions) .
  • Meta-analysis : Pool data from multiple studies to assess reproducibility, adjusting for variables like cell line/pH .

Q. What computational strategies elucidate the mechanism of action?

  • Molecular docking : AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., COX-2) .
  • MD simulations : GROMACS for analyzing stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR modeling : Build regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity .

Methodological Notes

  • Contradiction resolution : When spectral or bioactivity data conflict, prioritize high-resolution techniques (e.g., HRMS over TLC) and validate via independent labs .
  • Green chemistry : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.